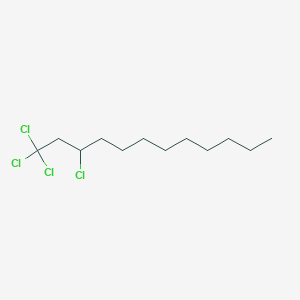
1,1,1,3-Tetrachlorododecane
Overview
Description
1,1,1,3-Tetrachlorododecane is a chemical compound with the molecular formula C12H22Cl4 . It is used in the synthesis of bis(2-pyridylmethyl)amine copper complexes, which exhibits catalytic activity .
Synthesis Analysis
1,1,1,3-Tetrachlorododecane is derived from Carbon Tetrachloride . It is used in the synthesis of bis(2-pyridylmethyl)amine copper complexes . More detailed synthesis methods are not available in the search results.Molecular Structure Analysis
The molecular structure of 1,1,1,3-Tetrachlorododecane consists of 12 carbon atoms, 22 hydrogen atoms, and 4 chlorine atoms . The average mass is 308.115 Da and the monoisotopic mass is 306.047577 Da .Physical And Chemical Properties Analysis
1,1,1,3-Tetrachlorododecane has a molar refractivity of 77.0±0.3 cm³ . It does not have any hydrogen bond acceptors or donors . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Catalysis
1,1,1,3-Tetrachlorododecane, a compound synthesized from ethylene and carbon tetrachloride, has been studied for its preparation and catalytic applications. The process involves iron chloride, a nitrile, and a phosphate ester as catalysts. The conversion rate for carbon tetrachloride can reach up to 90%, with the selectivity for 1,1,1,3-tetrachlorododecane being as high as 80% under optimal conditions (Yang Hui-e, 2010).
Conformational Analysis
The conformational state of 1,1,1,3-tetrachloropropane, a similar compound, has been analyzed using the PMR method in various solvents. This study reveals the molecule's predominant trans-form in solution and provides insights into the effects of solvent polarity (B. Énglin et al., 1973).
Microwave Technology in Synthesis
The use of microwave technology in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a related compound, shows the potential for improved efficiency and yields in the synthesis process, suggesting possible applications for 1,1,1,3-Tetrachlorododecane in similar methodologies (Wang Yan-hui, 2007).
properties
IUPAC Name |
1,1,1,3-tetrachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCCQTWYYJJJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697793 | |
| Record name | 1,1,1,3-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachlorododecane | |
CAS RN |
14983-60-9 | |
| Record name | 1,1,1,3-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




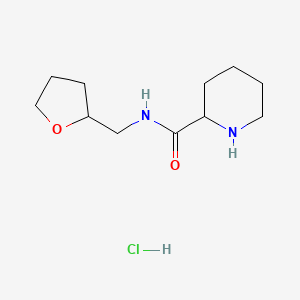
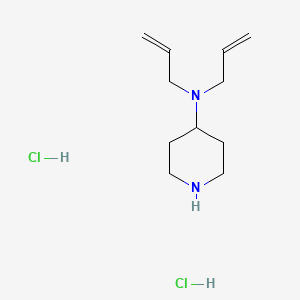
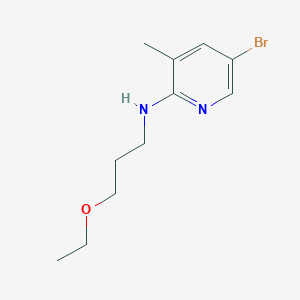

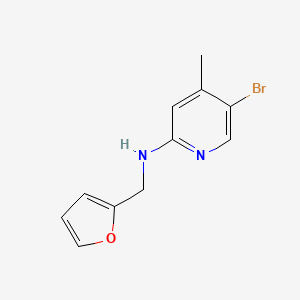
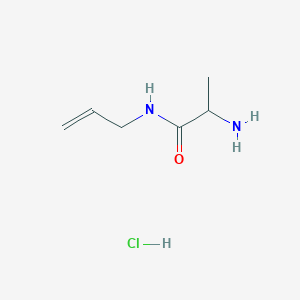
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
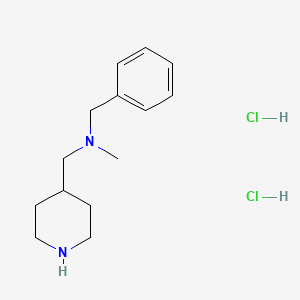
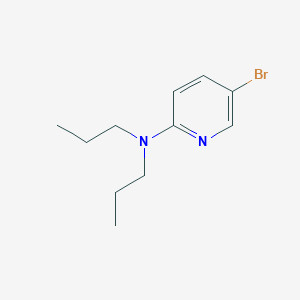
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

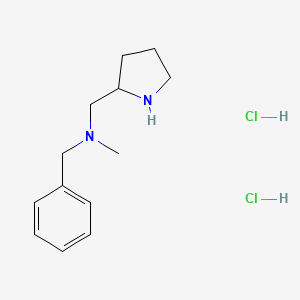
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)